molecular formula C11H16N4OS B2383900 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-79-0

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2383900
CAS No.: 891127-79-0
M. Wt: 252.34
InChI Key: IZNZQBPDFRCVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetically designed triazolopyrimidine derivative of significant interest in medicinal and agricultural chemistry research. This compound belongs to a class of fused heterocycles known for diverse biological activities. Triazolopyrimidine derivatives, particularly those with specific thioether substituents, have demonstrated promising antifungal activity in agricultural research models. Structural analogs with similar 1,2,4-triazolo[1,5-a]pyrimidine scaffolds have shown potent efficacy against fungal pathogens such as Rhizoctonia solani , with some compounds exhibiting lower EC50 values than commercial fungicides like carbendazim and validamycin A . The butylthio side chain at the 3-position is a critical structural feature that can be optimized to enhance biological activity and fine-tune physicochemical properties . Beyond agrochemical applications, the triazolopyrimidine core is a privileged structure in pharmaceutical research. Related compounds are investigated as anticancer agents, including Polo-like kinase 1 (Plk1) inhibitors that induce mitotic arrest and apoptosis in cancer cell lines , and as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes research . Molecular docking studies of analogous structures suggest potential interactions with various enzyme targets, including estrogen receptors and NADPH oxidase, indicating broad mechanistic potential . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZQBPDFRCVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Esters with Isothiocyanates

Amino esters such as 2-amino-3-carboethoxy-4,5-dimethylthiophene react with alkyl or aryl isothiocyanates under basic conditions to form thiourea intermediates. For example, condensation with butyl isothiocyanate in acetonitrile with anhydrous potassium carbonate yields 2-(butylthio)-4,6-dichloro-5-nitro-pyrimidine precursors. Cyclization of these intermediates using alcoholic potassium hydroxide generates the monopotassium salts of 3-substituted-2-thioxo-pyrimidinones, which are subsequently acidified to free thiols.

Key Reaction Conditions :

  • Solvent: Acetonitrile or ethanol
  • Base: Potassium carbonate or potassium hydroxide
  • Temperature: Reflux (80–100°C)
  • Time: 15–24 hours.

Nitration and Chlorination of Pyrimidine Derivatives

Alternative routes involve nitration and chlorination of preformed pyrimidines. For instance, treatment of 5-amino-6-chloro-2-(propylthio)pyrimidin-4-amine with isoamyl nitrite in acetonitrile at 70°C introduces nitro groups, which are later reduced to amines for triazolo ring formation. Chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures (100–120°C) further functionalizes the pyrimidine core.

Functionalization and Substituent Modulation

Methylation at Positions 5 and 6

Methyl groups are introduced via Friedel-Crafts alkylation or using methylating agents like methyl iodide. For example, treatment of 5,6-dihydroxy intermediates with methyl triflate in tetrahydrofuran (THF) at 0°C selectively methylates positions 5 and 6.

Critical Notes :

  • Base : Lithium hexamethyldisilazide (LiHMDS) ensures deprotonation of hydroxyl groups.
  • Solvent : THF or dichloromethane
  • Yield: 80–90%.

Sulfur Alkylation for Butylthio Incorporation

The butylthio group is installed via nucleophilic substitution or Pd-catalyzed cross-coupling. In one approach, 3-mercapto-triazolo-pyrimidinone reacts with 1-bromobutane in dimethylformamide (DMF) using potassium tert-butoxide as a base. Alternatively, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) enable coupling with butylthiol in 1,4-dioxane.

Comparative Data :

Method Reagent Catalyst Yield (%)
Nucleophilic 1-Bromobutane None 65–70
Pd-Catalyzed Butylthiol Pd(PPh₃)₄ 75–80

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:1 to 4:6 ratios) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H-NMR : Distinct signals for butylthio (δ 0.90–1.50 ppm) and methyl groups (δ 2.10–2.40 ppm).
  • MS (APCI) : Molecular ion peak at m/z 252.34 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Triazolo Ring Formation

Copper catalysts and solvent polarity significantly influence the [4,3-a] vs. [1,5-a] isomer ratio. Polar aprotic solvents (e.g., DMF) favor the desired [4,3-a] configuration.

Byproduct Formation During Alkylation

Competitive oxidation of thiols to disulfides is mitigated by conducting reactions under inert atmospheres (N₂ or Ar) and using fresh alkylating agents.

Industrial-Scale Considerations

Patent data reveal scalable processes:

  • Batch Size : Up to 1 kg in acetonitrile or dichloromethane.
  • Catalyst Recovery : Palladium catalysts are recovered via filtration over Celite® and reused with <5% activity loss.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps from hours to minutes. For example, hydrazone cyclization completes in 20 minutes at 150°C under microwave conditions, improving yields to 85%.

Enzymatic Desulfurization

Preliminary studies employ immobilized lipases to replace toxic thiol reagents, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butylthio group, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent . The compound may also interact with other proteins and enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Regioselectivity Comparison

Precursor Major Product Regiochemistry Yield Ratio (5:7) Reference
Norbornene-condensed Angular 7(8H)-ones Angular N/A
Thiouracil derivatives Linear 5(1H)-ones Linear 8–2:1

Substituent Effects on Properties

The butylthio and dimethyl groups distinguish the target compound from analogs with:

  • Trifluoromethyl groups : Electron-withdrawing substituents (e.g., 3-(trifluoromethyl)-5,6-dihydro derivatives) enhance metabolic stability and bioavailability compared to the electron-rich butylthio group .
  • Cyano groups: 6-Cyano derivatives (e.g., 6-cyano-8-methyl-5-aryl compounds) exhibit increased polarity and antimicrobial activity .
  • Aryl and sugar moieties : Derivatives with 3,4,5-trimethoxyphenyl or tetrahydro-2H-pyran-2-yl groups improve hydrophilicity and target binding .

Table 2: Substituent Impact on Properties

Compound Type Substituents Key Properties Biological Activity
Target Compound 3-(Butylthio), 5,6-dimethyl Moderate lipophilicity, potential metabolic oxidation Not reported
3-(Trifluoromethyl) Electron-withdrawing CF3 Enhanced stability, bioavailability Pharmaceutical applications
6-Cyano derivatives 6-CN, 8-methyl, 5-aryl Increased polarity, antimicrobial Antimicrobial
Sugar-conjugated Tetrahydro-2H-pyran-2-yl Improved solubility Not reported

Biological Activity

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C11H16N4OS
  • Molecular Weight : 252.34 g/mol
  • CAS Number : 891127-79-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has demonstrated inhibitory effects on Polo-like kinase 1 (Plk1), a critical enzyme in cell cycle regulation and a target for anticancer therapies. The inhibition of Plk1 can disrupt cellular processes such as proliferation and survival, leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Plk1 :
    • The compound has been shown to inhibit Plk1 with IC50 values ranging from 1.49 to 2.94 μM in cell-based assays. This inhibition leads to mitotic block and subsequent apoptotic cell death in cancer cell lines such as HeLa and L363 .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications in the compound's structure can enhance its efficacy and selectivity towards Plk1. For example, derivatives with specific substitutions on the phenyl ring have shown improved binding affinity and biological activity .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis through the activation of intrinsic pathways.

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 (μM)Cell Line TestedMechanism of Action
This compoundPlk11.49 - 2.94HeLaInhibition leading to apoptosis
Other Triazolopyrimidine DerivativesVariousVariesMultipleVaries

Study on Anticancer Efficacy

In a recent study published in Nature, researchers evaluated the efficacy of this compound against breast cancer cells. The findings demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound effectively induces apoptosis through Plk1 inhibition.

Clinical Relevance

The potential clinical relevance of this compound is underscored by its ability to target tumor cells selectively while sparing normal cells. Ongoing research aims to further elucidate its pharmacokinetics and optimize its formulation for clinical use.

Q & A

Q. What are the standard synthetic routes for 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a thiol (e.g., butylthiol) with a halogenated triazolopyrimidine precursor. A base such as potassium carbonate in aprotic solvents (e.g., DMF) at 80–100°C facilitates thioether bond formation. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to precursor), inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions (e.g., butylthio S-CH₂ protons at δ 2.8–3.1 ppm; pyrimidine ring protons at δ 7.5–8.2 ppm).
  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1650 cm⁻¹; C-S stretch ~650 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₈N₄OS: 279.1234). Cross-referencing with synthetic intermediates ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols:
  • Use in vitro dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.
  • Validate target engagement via competitive binding assays (e.g., SPR, ITC).
  • Confirm compound stability under assay conditions (HPLC monitoring at 24/48 hours) .

Q. What computational strategies predict the compound’s regioselectivity during synthetic modifications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) evaluate electronic effects influencing regioselectivity. For example:
  • Electron-withdrawing groups (e.g., -NO₂) direct substitution to the pyrimidine C5 position.
  • Solvent polarity (PCM models) and transition-state energy barriers guide reaction pathway selection. Experimental validation via LC-MS identifies major/minor products .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Use hydrochloride or phosphate salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) for passive diffusion.
  • Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or PEGylated nanoparticles to prolong half-life. Assess pharmacokinetics via rodent models (plasma t₁/₂, AUC) .

Q. What analytical methods distinguish between structural isomers or synthetic byproducts?

  • Methodological Answer :
  • HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate isomers (retention time shifts ≥2 min).
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., triazole-pyrimidine fusion pattern).
  • 2D NMR (COSY, NOESY) : Assign spatial proximity of substituents (e.g., NOE correlations between methyl and thioether groups) .

Contradictory Findings & Resolution

  • Issue : Conflicting antimicrobial activity (MIC values) against S. aureus (2 µg/mL vs. 16 µg/mL).
    Resolution : Re-test under standardized CLSI guidelines with adjusted inoculum size (1.5×10⁸ CFU/mL) and cation-adjusted Mueller-Hinton broth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.